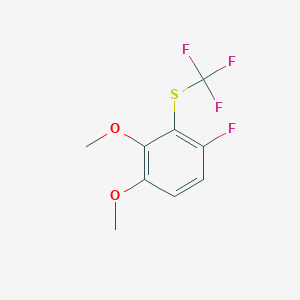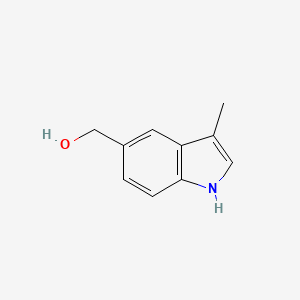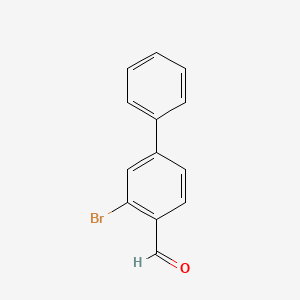
3-Bromobiphenyl-4-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromobiphenyl-4-carboxaldehyde: is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of a bromine atom at the third position and a formyl group at the fourth position on the biphenyl ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Suzuki Coupling Reaction:
Reactants: 1-bromo-3-iodobenzene, phenylboronic acid, Pd(OAc)2, PPh3, K2CO3
Solvents: Toluene, water
Conditions: Reflux at 100°C for 24 hours
-
Catalytic Reaction:
Reactants: Aryl boronic acid, 1,3-dibromobenzene, K3PO4
Solvent: Toluene
Industrial Production Methods: The industrial production of 3-Bromobiphenyl-4-carboxaldehyde typically involves large-scale application of the Suzuki coupling reaction due to its efficiency and high yield. The process is optimized for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents like KMnO4 or CrO3
Conditions: Typically carried out in acidic or neutral conditions
Products: Conversion to carboxylic acids or other oxidized derivatives
-
Reduction:
Reagents: Reducing agents such as LiAlH4 or NaBH4
Conditions: Usually performed in anhydrous conditions
Products: Reduction to alcohols or other reduced forms
-
Substitution:
Reagents: Nucleophiles like amines or thiols
Conditions: Often requires a catalyst or base
Products: Substituted biphenyl derivatives
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium
Reduction: NaBH4 in methanol
Substitution: Amines in the presence of a base like NaOH
Major Products:
Oxidation: Biphenyl-4-carboxylic acid
Reduction: 3-Bromobiphenyl-4-methanol
Substitution: 3-Aminobiphenyl-4-carboxaldehyde
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific electronic properties.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of liquid crystals for display technologies.
- Applied in the manufacture of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 3-Bromobiphenyl-4-carboxaldehyde involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular processes. The exact pathways and targets can vary, but typically involve binding to active sites or altering the structure of target molecules.
Comparación Con Compuestos Similares
3-Bromobiphenyl: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Bromobiphenyl-4-carboxaldehyde: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
Biphenyl-4-carboxaldehyde: Lacks the bromine atom, resulting in different chemical properties and uses.
Uniqueness: 3-Bromobiphenyl-4-carboxaldehyde is unique due to the presence of both a bromine atom and a formyl group on the biphenyl ring. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways.
Propiedades
Fórmula molecular |
C13H9BrO |
|---|---|
Peso molecular |
261.11 g/mol |
Nombre IUPAC |
2-bromo-4-phenylbenzaldehyde |
InChI |
InChI=1S/C13H9BrO/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
ZSBBCCLFWAMIEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


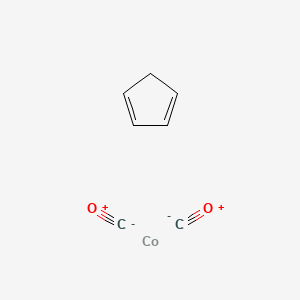
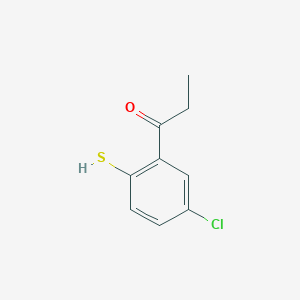



![tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate](/img/structure/B14037905.png)
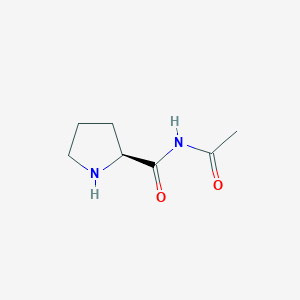

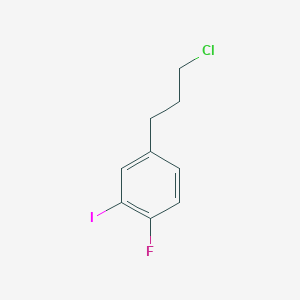
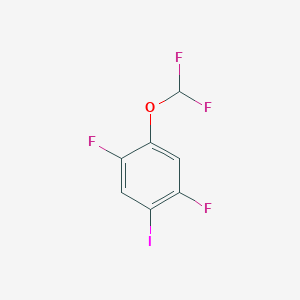

![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14037951.png)
